[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol
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Overview
Description
[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol: is an organic compound with the molecular formula C10H9FN2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Substitution Reactions: The fluorine atom is introduced to the phenyl ring through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted phenylmethanol derivatives
Scientific Research Applications
Chemistry: [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators .
Medicine: Its imidazole ring is a common pharmacophore in many therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other functional materials .
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes by binding to their active sites.
Receptors: It can interact with receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
[4-(1H-Imidazol-1-yl)phenyl]methanol: Similar structure but lacks the fluorine atom.
[3-Chloro-4-(1H-imidazol-1-yl)phenyl]methanol: Similar structure with a chlorine atom instead of fluorine.
[3-Bromo-4-(1H-imidazol-1-yl)phenyl]methanol: Similar structure with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its chloro, bromo, and non-halogenated analogs .
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
(3-fluoro-4-imidazol-1-ylphenyl)methanol |
InChI |
InChI=1S/C10H9FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-5,7,14H,6H2 |
InChI Key |
DDUSLVONOLHYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)N2C=CN=C2 |
Origin of Product |
United States |
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